molecular formula C22H18N4O3 B2433420 methyl 4-(2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamido)benzoate CAS No. 1105209-24-2

methyl 4-(2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamido)benzoate

Cat. No.: B2433420
CAS No.: 1105209-24-2
M. Wt: 386.411
InChI Key: MNDRUDYKOBUCDN-UHFFFAOYSA-N
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Description

Methyl 4-(2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamido)benzoate is a complex organic compound that features a benzimidazole core linked to a pyridine ring through an acetamido bridge, with a methyl ester group attached to a benzoate moiety

Properties

IUPAC Name

methyl 4-[[2-(2-pyridin-2-ylbenzimidazol-1-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3/c1-29-22(28)15-9-11-16(12-10-15)24-20(27)14-26-19-8-3-2-6-17(19)25-21(26)18-7-4-5-13-23-18/h2-13H,14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDRUDYKOBUCDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C2C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamido)benzoate typically involves multi-step organic reactions. One common approach includes:

    Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

    Attachment of the pyridine ring: The benzimidazole intermediate is then reacted with a pyridine derivative, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Formation of the acetamido bridge: This step involves the reaction of the benzimidazole-pyridine intermediate with an acylating agent such as acetic anhydride.

    Esterification: Finally, the benzoic acid derivative is esterified with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 4-(2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamido)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of methyl 4-(2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole and pyridine moieties can bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. This interaction can lead to downstream effects on cellular pathways, such as the inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamido)benzoate is unique due to its specific structural features, such as the combination of a benzimidazole core with a pyridine ring and an acetamido bridge. This unique structure contributes to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Biological Activity

Methyl 4-(2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamido)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C19H19N3O3\text{C}_{19}\text{H}_{19}\text{N}_{3}\text{O}_{3}

Molecular Characteristics

PropertyValue
Molecular Weight337.37 g/mol
CAS NumberNot specified
SolubilitySoluble in DMSO
AppearanceWhite to off-white solid

This compound exhibits several biological activities primarily through its interaction with various molecular targets. The benzimidazole and pyridine moieties are known to influence multiple pathways, including:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have shown potential in inhibiting enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's.
  • Antimicrobial Properties : Research indicates that derivatives containing benzimidazole structures often exhibit significant antibacterial and antifungal activities.

Antimicrobial Activity

Recent studies have demonstrated that this compound has notable antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values against common pathogens:
    • Staphylococcus aureus : 0.015 mg/mL
    • Escherichia coli : 0.030 mg/mL
    • Candida albicans : 0.025 mg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Case Studies

  • Neuroprotective Effects : A study conducted on animal models demonstrated that derivatives of benzimidazole, including this compound, exhibited neuroprotective effects by reducing oxidative stress markers and improving cognitive functions.
  • Anticancer Activity : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins.

Pharmacological Evaluation

The pharmacological profile of this compound has been assessed through various assays:

Assay TypeResult
AChE InhibitionIC50 = 45 µM
Antibacterial ActivityEffective against S. aureus and E. coli
Cytotoxicity in Cancer CellsIC50 values ranging from 10 to 20 µM

Q & A

Basic Research Questions

Q. What are the key steps and analytical techniques for synthesizing and characterizing methyl 4-(2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamido)benzoate?

  • Synthesis Steps :

  • Amidation : Couple 2-(pyridin-2-yl)-1H-benzimidazole with chloroacetyl chloride, followed by reaction with methyl 4-aminobenzoate using coupling agents like EDCI/HOBt .
  • Purification : Employ column chromatography or HPLC to isolate the product .
    • Characterization :
  • NMR : Confirm hydrogen environments (e.g., pyridine protons at δ 8.5–9.0 ppm, benzimidazole protons at δ 7.2–8.1 ppm) .
  • IR : Identify amide C=O stretch (~1650 cm⁻¹) and ester C=O stretch (~1720 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Verify molecular ion peaks and fragmentation patterns .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • 1H/13C NMR : Assign peaks for the pyridine ring (δ 8.5–9.0 ppm), benzimidazole (δ 7.2–8.1 ppm), and ester methyl group (δ 3.8–4.0 ppm) .
  • X-ray Crystallography (if crystals are obtainable): Resolve bond angles and spatial arrangement of functional groups .
  • UV-Vis : Analyze π→π* transitions in aromatic systems (λmax ~250–300 nm) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Antimicrobial Screening : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using disk diffusion or microdilution assays .
  • Enzyme Inhibition : Assess activity against kinases or proteases via fluorometric or colorimetric assays (e.g., ATPase activity) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Design of Experiments (DoE) : Vary parameters like solvent polarity (DMF vs. THF), temperature (25–80°C), and catalyst loading .
  • Continuous Flow Reactors : Enhance scalability and reduce side reactions .
  • In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring .

Q. How should researchers address contradictions in bioactivity data across different studies?

  • Assay Standardization : Use reference compounds (e.g., ciprofloxacin for antimicrobial assays) to calibrate results .
  • Cellular Uptake Studies : Quantify intracellular concentrations via LC-MS to correlate bioactivity with bioavailability .
  • Meta-analysis : Compare data across models (e.g., bacterial vs. fungal strains) to identify structure-activity trends .

Q. What methodologies are recommended for elucidating the compound’s mechanism of action?

  • Molecular Docking : Simulate binding to target proteins (e.g., DNA gyrase) using software like AutoDock Vina .
  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity and thermodynamics .
  • CRISPR-Cas9 Knockout Models : Validate target pathways in genetically modified cell lines .

Q. How can thermal stability and degradation pathways be analyzed?

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature and residue formation .
  • Differential Scanning Calorimetry (DSC) : Identify phase transitions and melting points .
  • LC-MS/MS Degradation Profiling : Characterize breakdown products under accelerated conditions (e.g., high humidity) .

Q. What strategies enhance solubility and formulation for in vivo studies?

  • Co-solvent Systems : Use PEG-400 or cyclodextrins to improve aqueous solubility .
  • Nanoformulation : Develop liposomal or polymeric nanoparticles for targeted delivery .
  • Prodrug Design : Modify the ester group to a hydrolyzable carbamate for pH-sensitive release .

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